
3-(4-Chloro-phenoxy)-7-acetoxycoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenoxy group attached to the chromen-2-one core, which is further esterified with an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with the chromen-2-one intermediate in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the hydroxyl group on the chromen-2-one core with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
作用机制
The mechanism of action of 3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.
相似化合物的比较
Similar Compounds
4-Chlorophenoxyacetic acid: A plant growth regulator with similar structural features but different applications.
Chlorphenesin: A muscle relaxant with a similar chlorophenoxy group but different pharmacological properties.
Clofibrate: A lipid-lowering agent with a chlorophenoxy group but different therapeutic uses.
Uniqueness
3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate is unique due to its chromen-2-one core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of chromen-2-one and chlorophenoxy groups, making it a versatile molecule for various applications in research and industry.
属性
分子式 |
C17H11ClO5 |
|---|---|
分子量 |
330.7 g/mol |
IUPAC 名称 |
[3-(4-chlorophenoxy)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C17H11ClO5/c1-10(19)21-14-5-2-11-8-16(17(20)23-15(11)9-14)22-13-6-3-12(18)4-7-13/h2-9H,1H3 |
InChI 键 |
OZSGZTFBYXXKIX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)OC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



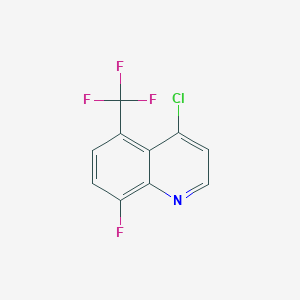
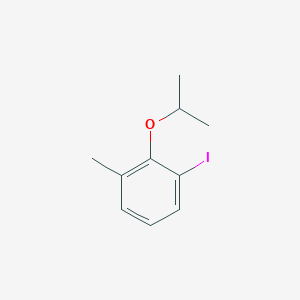
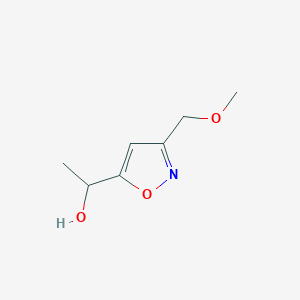
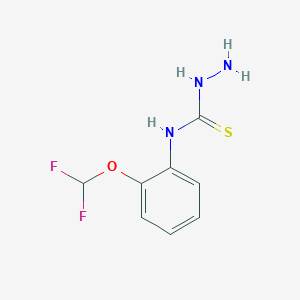

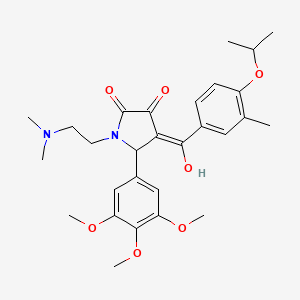

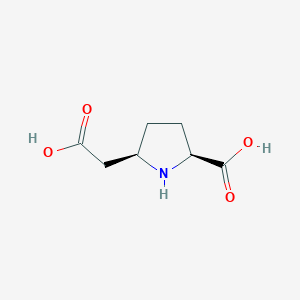

![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
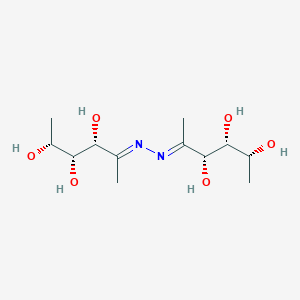
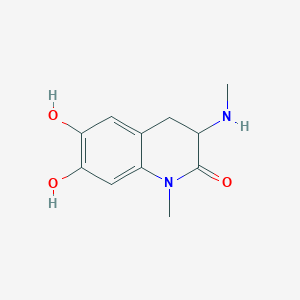
![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)
